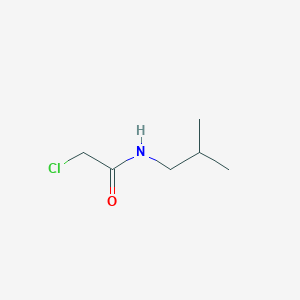

3-(3-Bromophenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for 3-(3-Bromophenyl)-2-methyl-1-propene is not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of 3-(3-Bromophenyl)-2-methyl-1-propene are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Interactions

- The structure of chalcone derivatives, such as those related to 3-(3-Bromophenyl)-2-methyl-1-propene, has been studied, revealing detailed geometric parameters and charge density distributions. These studies, utilizing techniques like AM1-MO, provide insights into the electronic energy, core-core repulsion energy, and other critical parameters influencing the compound's stability and reactivity (Hameed, 2006).

- The chalcone-related compounds exhibit specific angular relationships and molecular arrangements, indicating the presence of weak intermolecular interactions and hydrogen bonding, which could be critical for understanding their behavior in various applications (Jasinski et al., 2010).

Optical Properties and Material Science

- The molecular control of poly(thiophene)s, possibly related to derivatives of 3-(3-Bromophenyl)-2-methyl-1-propene, is crucial for tuning optical properties and enhancing solid-state emission. This postfunctionalization approach affects the electronic and steric effects of functional groups, significantly influencing the fluorescence yield and optical properties, essential for electronic and photonic device applications (Li, Vamvounis, & Holdcroft, 2002).

Synthetic Applications and Catalysis

- The versatility of related compounds for synthesizing furans and cyclopentenones demonstrates the significant potential of 3-(3-Bromophenyl)-2-methyl-1-propene derivatives in organic synthesis and catalysis. The detailed synthesis routes and reaction mechanisms offer insights into the compound's reactivity and its potential as a precursor for various organic transformations (Watterson et al., 2003).

Polymer Science

- The controlled polymerization of related compounds, resulting in materials with precise molecular weights and narrow distributions, underscores the significance of 3-(3-Bromophenyl)-2-methyl-1-propene derivatives in polymer science. This controlled synthesis is pivotal for developing advanced materials with tailored properties for electronic applications (Bronstein & Luscombe, 2009).

Safety And Hazards

Eigenschaften

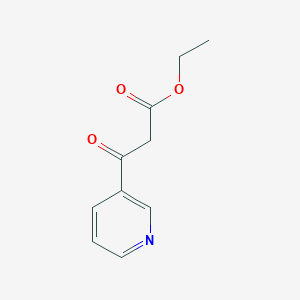

IUPAC Name |

1-bromo-3-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7H,1,6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRIYOZJCOYHBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641102 |

Source

|

| Record name | 1-Bromo-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-2-methyl-1-propene | |

CAS RN |

371754-81-3 |

Source

|

| Record name | 1-Bromo-3-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)

![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)